Methyl 2-(2-iodophenyl)acetate
Overview
Description
Methyl 2-(2-iodophenyl)acetate is an organic compound with the molecular formula C9H9IO2. It is a methyl ester derivative of 2-iodophenylacetic acid. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which significantly influences its chemical reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-iodophenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 2-iodophenylacetic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-iodophenylacetic acid with diazomethane, which results in the formation of the methyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted phenylacetates.
Coupling Reactions: Products are typically biaryl compounds or styrenes.
Scientific Research Applications
Methyl 2-(2-iodophenyl)acetate has diverse applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-iodophenyl)acetate is primarily based on its ability to undergo substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to create complex molecular architectures .
Comparison with Similar Compounds
- Methyl 2-(3-iodophenyl)acetate
- Methyl 2-(4-iodophenyl)acetate
Comparison: Methyl 2-(2-iodophenyl)acetate is unique due to the position of the iodine atom on the phenyl ring. This positional isomerism affects its reactivity and the types of reactions it can undergo. For instance, the ortho position (2-position) allows for specific steric and electronic interactions that are not present in the meta (3-position) or para (4-position) isomers .
Properties
IUPAC Name |
methyl 2-(2-iodophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHWTTUTWBNFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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